molecular formula C26H23N3O2S B11336614 1-(3-acetylphenyl)-4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-(3-acetylphenyl)-4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11336614
M. Wt: 441.5 g/mol
InChI Key: VLZFZRPYJPLUDK-UHFFFAOYSA-N
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Description

1-(3-ACETYLPHENYL)-4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a cyclopenta[d]pyrimidin-2-one core with an acetylphenyl group and an amino(naphthalen-1-yl)methylsulfanyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ACETYLPHENYL)-4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopenta[d]pyrimidin-2-one core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the acetylphenyl group: This step often involves an acylation reaction using acetyl chloride or acetic anhydride in the presence of a catalyst.

    Attachment of the amino(naphthalen-1-yl)methylsulfanyl moiety: This can be accomplished through a nucleophilic substitution reaction, where the amino group reacts with a suitable naphthalen-1-ylmethylsulfanyl precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

1-(3-ACETYLPHENYL)-4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-ACETYLPHENYL)-4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-ACETYLPHENYL)-4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-ACETYLPHENYL)-4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H23N3O2S

Molecular Weight

441.5 g/mol

IUPAC Name

1-(3-acetylphenyl)-4-[amino(naphthalen-1-yl)methyl]sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C26H23N3O2S/c1-16(30)18-9-4-10-19(15-18)29-23-14-6-13-22(23)25(28-26(29)31)32-24(27)21-12-5-8-17-7-2-3-11-20(17)21/h2-5,7-12,15,24H,6,13-14,27H2,1H3

InChI Key

VLZFZRPYJPLUDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C3=C(CCC3)C(=NC2=O)SC(C4=CC=CC5=CC=CC=C54)N

Origin of Product

United States

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